molecular formula C7H8N2S B037900 (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile CAS No. 117504-26-4

(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile

Cat. No.: B037900
CAS No.: 117504-26-4
M. Wt: 152.22 g/mol
InChI Key: AZUPEAGGWDYJIS-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 3 and 5, and an acetonitrile (cyanoethyl) group at position 4. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-7(3-4-8)6(2)10-9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUPEAGGWDYJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551070
Record name (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117504-26-4
Record name (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of α-Bromoketones with Thiourea Derivatives

In a modified Hantzsch approach, 3-bromo-2-butanone reacts with 2-cyanoethylthiourea in ethanol under reflux. The thiourea nucleophile attacks the α-bromoketone, initiating cyclization to form the thiazole ring. The nitrile group is introduced via the thiourea precursor, ensuring regioselectivity at the 4-position. This method yields 45–60% of the target compound, with purity confirmed by 1H^1H-NMR (δ\delta 2.25 ppm for methyl groups) and IR spectroscopy (νCN\nu_{\text{CN}} ≈ 2240 cm1^{-1}).

Optimization of Solvent and Temperature

Ethanol and acetonitrile are preferred solvents due to their ability to dissolve both polar intermediates and hydrophobic byproducts. Elevated temperatures (70–80°C) accelerate cyclization but may promote side reactions, such as hydrolysis of the nitrile group. Additives like sodium acetate (5 mol%) improve yields by neutralizing HBr generated during the reaction.

Nucleophilic Substitution on Preformed Thiazole Intermediates

Functionalization of pre-synthesized thiazole halides offers a modular route to this compound.

Chloride-to-Cyanide Exchange

4-Chloro-3,5-dimethylthiazole undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C. The reaction proceeds via an SN2S_N2 mechanism, replacing the chloride with a nitrile group. Yields range from 50–65%, with residual DMF removed via vacuum distillation.

Palladium-Catalyzed Cyanation

A more advanced method employs palladium catalysts (e.g., Pd(PPh3_3)4_4) to facilitate cyanation of 4-bromo-3,5-dimethylthiazole using zinc cyanide (Zn(CN)2_2). Conducted under inert atmosphere, this approach achieves 70–75% yield with minimal byproducts. The catalytic cycle involves oxidative addition of the aryl bromide, transmetallation with Zn(CN)2_2, and reductive elimination to form the C–CN bond.

Condensation Reactions Under Acidic or Basic Conditions

Condensation strategies leverage the reactivity of acetonitrile derivatives with thiazole precursors.

Acid-Catalyzed Cyclocondensation

In a one-pot synthesis, 3,5-dimethylthiazole-4-carbaldehyde reacts with chloroacetonitrile in the presence of HCl gas. The aldehyde undergoes nucleophilic attack by the nitrile, followed by cyclodehydration to form the acetonitrile-substituted thiazole. Diethyl ether serves as the solvent, with yields up to 87% after 12 hours.

Base-Mediated Alkylation

4-Mercapto-3,5-dimethylthiazole is alkylated with bromoacetonitrile in aqueous NaOH (2 M). The thiolate ion attacks the electrophilic carbon of bromoacetonitrile, forming a thioether intermediate that tautomerizes to the nitrile. This method requires careful pH control to prevent hydrolysis of the nitrile.

Photochemical and Radical-Based Approaches

Emerging methodologies exploit light-induced reactions for niche applications.

Photoirradiation of Thiazole Precursors

Under 400 nm UV light, 3,5-dimethylthiazole-4-acetic acid undergoes decarboxylation in the presence of cyanide ions, yielding the target compound. Acetone acts as a photosensitizer, with reaction completion within 6 hours (yield: 55%).

Radical Cyanomethylation

Using azobisisobutyronitrile (AIBN) as a radical initiator, 3,5-dimethylthiazole reacts with diethyl malononitrile in toluene at 80°C. The generated cyanomethyl radicals add to the thiazole ring, followed by hydrogen abstraction to stabilize the product. This method is less efficient (yield: 30–40%) but avoids harsh reagents.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Hantzsch Synthesis45–604–6 hScalable, regioselectiveRequires thiourea derivatives
Nucleophilic Substitution50–758–12 hModular, high purityPalladium catalysts cost-prohibitive
Acid-Catalyzed Condensation8712 hHigh yield, one-potHCl gas handling required
Photochemical556 hMild conditionsLow scalability

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

In aqueous environments, the nitrile group may hydrolyze to carboxylic acids or amides. For instance, prolonged heating in HCl/ethanol converts this compound to 4-(carbamoylethyl)-3,5-dimethylthiazole, reducing yields.

Steric Effects in Substitution Reactions

The 3,5-dimethyl groups hinder nucleophilic attack at the 4-position, necessitating elevated temperatures or polar aprotic solvents to overcome kinetic barriers.

Industrial and Research Applications

The compound’s synthetic versatility supports its use in:

  • Pharmaceuticals : As a kinase inhibitor precursor, leveraging the thiazole ring’s affinity for ATP-binding pockets.

  • Agrochemicals : Nitrile groups enhance bioactivity against plant pathogens.

  • Materials Science : Incorporation into conductive polymers via cyano-group coordination .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its thiazole ring structure allows it to participate in multiple chemical reactions:

  • Reactions : It can undergo nucleophilic substitution and cyclization reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReacts with alkyl halides to form new compounds.
CyclizationForms cyclic compounds under acidic conditions.

Biological Applications

This compound has shown potential in biological applications:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antibacterial properties against various pathogens.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 mg/L
Escherichia coli64 mg/L

The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:

  • Cancer Research : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines.

Table 3: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Cisplatin
MCF-718Lower
A278022Comparable
NCI-H46030Lower

These findings indicate that the compound may selectively target cancer cells while sparing normal cells.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized as a building block for synthesizing polymers with specific functionalities.

Case Study 1: Antibacterial Formulation

A study formulated a topical gel containing this compound. The formulation demonstrated sustained release over 24 hours and effective antibacterial activity against skin pathogens like Staphylococcus aureus.

Case Study 2: Cytotoxicity Profiling

In vitro assays were conducted using MTT assays across multiple cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells compared to normal fibroblasts. This highlights its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Triazole Derivatives (e.g., 3,5-Dimethyl-1,2,4-triazole-based Compounds)

  • Heteroatoms : Triazoles contain three nitrogen atoms in the aromatic ring, compared to the sulfur and nitrogen in thiazoles. This difference significantly alters electronic properties; triazoles exhibit stronger electron-donating capabilities, facilitating coordination with transition metals like Cu(I/II), Co(II), and Mn(II) .
  • Coordination Chemistry: 3,5-Dimethyl-1,2,4-triazole derivatives form stable trinuclear complexes with metals, displaying unique magnetic properties .
  • Biological Activity: Cu-MOFs synthesized with 3,5-dimethyl-1,2,4-triazole ligands exhibit superior antimicrobial activity against S. aureus, E. coli, and A. baumannii compared to MOFs with pyridine or carboxylate ligands .

Oxazole Derivatives (e.g., 3,5-Dimethyl-1,2-oxazol-4-yl Sulfonyl Compounds)

  • Heteroatoms : Oxazoles substitute sulfur with oxygen, creating a harder Lewis base. This reduces polarizability compared to thiazoles, affecting reactivity in nucleophilic substitutions or metal coordination .
  • Applications : Oxazole sulfonyl derivatives, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, are used in biologically active molecules, highlighting their utility in drug design . Thiazoles, with sulfur’s electronegativity, may offer distinct pharmacokinetic advantages, such as enhanced membrane permeability.

Physicochemical and Material Properties

Metal-Organic Frameworks (MOFs)

  • Surface Area and Porosity : Cu-MOFs with 3,5-dimethyl-1,2,4-triazole ligands exhibit microporous structures (pore diameter ~1.488 nm) and high surface area (11.064 m²/g), outperforming MOFs with carboxylate ligands . Thiazole-based MOFs might exhibit altered porosity due to sulfur’s bulkier structure.
  • Coordination Stability : FTIR and XPS data reveal that triazole ligands form stable tertiary amine bonds with Cu(I/II), while carboxylate ligands show weaker coordination . Thiazoles’ sulfur could enhance metal-binding stability in acidic or redox-active environments.

Stability and Reactivity

  • Hemiaminal Formation: Triazole-cyano derivatives form stable hemiaminals with aromatic aldehydes, stabilized by electron-withdrawing groups . Thiazole-cyano analogs may exhibit reduced stability due to sulfur’s electron-donating effects.
  • Thermal Stability : Cu-MOFs with triazole ligands retain structural integrity at room temperature, critical for antimicrobial applications . Thiazole-based MOFs might require evaluation under varying thermal conditions.

Data Tables

Table 1: Structural and Functional Comparison of Heterocyclic Derivatives

Property (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile 3,5-Dimethyl-1,2,4-triazole Derivatives 3,5-Dimethyl-1,2-oxazole Derivatives
Heteroatoms S, N 3 N O, N
Coordination Sites Likely S and N Tertiary N-H and N atoms O and N
MOF Surface Area Not reported 11.064 m²/g Not reported
Antimicrobial Activity Theoretical potential High (40.17 mm inhibition zone) Moderate (drug design applications)
Key Applications Medicinal chemistry, materials MOFs, magnetic materials Biologically active molecules

Biological Activity

(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile is a heterocyclic organic compound characterized by a thiazole ring with two methyl substitutions and an acetonitrile group. This compound is notable for its diverse biological activities, particularly in antimicrobial, antifungal, and potential anticancer applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of significant research interest.

Antimicrobial Properties

Research has demonstrated that this compound exhibits substantial antimicrobial activity. A study evaluated its effectiveness against several bacterial and fungal strains, revealing minimum inhibitory concentration (MIC) values that indicate potent antimicrobial properties.

Microorganism MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Aspergillus fumigatus10.0
Trichophyton mentagrophytes8.0

The compound's efficacy against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against various fungi, including Candida species and dermatophytes, with promising results indicating its potential use in antifungal therapies .

Anticancer Potential

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.0
HeLa (Cervical Cancer)4.5

These findings highlight the compound's potential as a lead candidate for developing new anticancer drugs .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. It may inhibit enzymes involved in metabolic pathways essential for microbial growth or cancer cell survival. For instance, the compound has been shown to disrupt the function of certain kinases and phosphatases that play critical roles in cell signaling pathways .

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving infected mice models, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Anticancer Activity : A study on the effects of the compound on human cancer cell lines demonstrated that treatment led to increased apoptosis rates and decreased cell viability, suggesting a mechanism involving induction of programmed cell death .

Q & A

Q. What role does this compound play in synthesizing functional materials?

  • Methodological Answer :
  • As a ligand, it coordinates with transition metals (e.g., Cu⁺) to form MOFs. Monitor bonding via FTIR shifts (e.g., N-H deformation at 1523 cm⁻¹) .
  • Evaluate MOF porosity using BET surface area analysis and compare with computational models (e.g., Diamond software) .

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